Iomeprol - 78649-41-9

Iomeprol

Catalog Number: EVT-298611
CAS Number: 78649-41-9
Molecular Formula: C17H22I3N3O8
Molecular Weight: 777.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iomeprol is a non-ionic, low-osmolar, triiodinated radiographic contrast agent. [, , , , , , , , , ] It belongs to a class of chemicals known as contrast media, which are used to enhance the visibility of internal structures in X-ray based imaging techniques. [, , , , , ] Iomeprol's role in scientific research stems from its ability to improve the visualization of organs and blood vessels during imaging procedures, allowing for better understanding and analysis of various physiological processes. [, , , , , , , , , ]

Future Directions
  • Liposomal Formulations: Exploring the use of Iomeprol-containing liposomal formulations for enhanced liver imaging and intravascular enhancement. []
  • Glomerular Filtration Rate (GFR) Measurement: Developing and validating the use of Iomeprol clearance at CT Urography as a method for GFR measurement in kidney donor candidates. []
  • Dual-Energy Computed Tomography (DECT): Investigating the optimal contrast delivery protocols using Iomeprol for enhanced image quality in DECT applications, specifically in Pulmonary Angiography for suspected pulmonary embolism. []
  • Understanding its mechanisms of action: Further research into the specific mechanisms behind Iomeprol's interactions with vascular smooth muscle and erythrocytes could provide valuable insights into its effects on microcirculation and potential long-term consequences. [, , , ]
  • Developing safer alternatives: While Iomeprol exhibits favorable safety profiles compared to some older contrast agents, exploring new formulations or analogs with potentially reduced side effects and improved renal safety remains crucial. []
Classification

Iomeprol belongs to the class of iodinated contrast media, specifically categorized as a triiodinated non-ionic compound. This classification is significant as it indicates the compound's structure, which incorporates three iodine atoms that enhance radiopacity, allowing for clearer imaging results .

Synthesis Analysis

Synthesis Methods

Iomeprol can be synthesized through several methods:

  1. First Method:
    • Starting Material: 5-amino-2,4,6-triiodoisophthalic acid.
    • Reactions:
      • Chloroacetylation: The starting material undergoes chlorination to prepare diacyl chloride.
      • Acylation: Acetoxyacetyl chloride is used to carry out the acylation reaction.
      • Amidation: The product is then reacted with 3-amino-1,2-propylene glycol.
      • Hydrolysis: Sodium hydroxide is used to hydrolyze the product to yield Iomeprol .
  2. Second Method:
    • Similar starting materials and reactions as the first method but involves different conditions and reagents for acylation and amidation.
    • Both methods emphasize maintaining specific temperature ranges and molar ratios to optimize yield and purity .

Technical Parameters

  • The synthesis typically requires careful control of reaction temperatures (generally between 10°C and 100°C) and molar ratios of reagents to ensure high yield and quality of Iomeprol .
Molecular Structure Analysis

Iomeprol features a complex molecular structure characterized by its triiodinated aromatic core. The presence of three iodine atoms significantly enhances its radiopacity. The molecular formula can be represented as C15H20I3N3O5C_{15}H_{20}I_3N_3O_5.

Structural Details

  • The compound contains:
    • An aromatic ring with two carboxamide groups.
    • Two hydroxyl groups contributing to its solubility.
    • A methylated nitrogen atom which plays a role in its pharmacological properties.

The molecular structure allows for strong interactions with X-rays, making it effective as a contrast agent in imaging techniques .

Chemical Reactions Analysis

Iomeprol undergoes various chemical reactions during its synthesis:

  1. Chloroacetylation: Involves the introduction of chloroacetyl groups to the amino groups of the starting material.
  2. Methylation: This step introduces methyl groups using reagents like dimethyl sulfate or methyl iodide under controlled conditions.
  3. Hydrolysis: Converts ester functionalities into hydroxyl groups, enhancing solubility in aqueous solutions.

These reactions must be carefully monitored for temperature and pH to ensure successful synthesis and prevent degradation of the product .

Mechanism of Action

Iomeprol functions primarily through its ability to absorb X-rays due to the high atomic number of iodine. When injected into the body, it enhances the contrast between different tissues during imaging procedures.

Mechanistic Insights

  • The iodine atoms within Iomeprol interact with X-rays more effectively than surrounding tissues, allowing for clearer differentiation in imaging outputs.
  • Its non-ionic nature contributes to lower osmolality compared to ionic contrast agents, reducing the risk of adverse reactions such as nephrotoxicity or allergic responses .
Physical and Chemical Properties Analysis

Iomeprol exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water, which allows for easy formulation into injectable solutions.
  • Osmolality: Lower than many traditional contrast agents, enhancing patient safety during procedures.
  • Stability: Solutions of Iomeprol maintain stability over time, making it suitable for clinical use.

These properties contribute significantly to its effectiveness as a contrast agent in medical imaging applications .

Applications

Iomeprol is primarily utilized in medical imaging as a contrast medium for various procedures:

  • X-ray Imaging: Enhances visibility of blood vessels and organs during standard X-ray examinations.
  • Computed Tomography Scans: Used extensively in CT scans to improve image quality and diagnostic accuracy.
  • Angiography: Assists in visualizing vascular structures during angiographic procedures.

Its favorable safety profile makes it particularly valuable in patients with a history of adverse reactions to other contrast agents .

Introduction to Iomeprol

Historical Development and Regulatory Approvals

Iomeprol emerged as a significant advancement in diagnostic imaging, first synthesized in the late 1980s. Initial research focused on its molecular configuration, particularly the rearrangement of 5-(α-hydroxyalkanoylamino)-2,4,6-triiodo-isophthalic acid amides, which laid the groundwork for its low-osmolar properties [1]. Key patents detailing its synthesis (e.g., U.S. Patent No. 4,364,921) were filed in the early 1990s, with methods involving sequential reactions starting from 5-amino-2,4,6-triiodoisophthalic acid dichloride. This compound underwent acylation with acetoxyacetyl chloride, methylation, and amidation with 3-amino-1,2-propanediol, followed by deacetylation to yield iomeprol [8].

Table 1: Key Milestones in Iomeprol Development

YearEvent
1988Publication of molecular rearrangement principles
1990First preclinical pharmacokinetic studies in rats and dogs
1992Completion of Phase I clinical trials
1994Initial market approval in Europe (brand name Iomeron®)
2024FDA approval in the United States (brand name Iomervu®) [6] [8]

The agent received European approval in 1994 after extensive clinical validation. Notably, the United States Food and Drug Administration granted approval in November 2024, expanding its global regulatory footprint [6] [8] [10].

Role in Modern Radiographic Imaging: Evolution from Ionic to Non-Ionic Agents

Iomeprol exemplifies the transition from ionic to non-ionic contrast media, a shift driven by the need to reduce physiological stress during imaging. Ionic agents (e.g., diatrizoate), which dissociate into charged particles in solution, exhibit high osmolality (5–8 times higher than blood plasma). This property correlates with adverse events such as pain upon injection and hemodynamic disturbances [2] [6].

Non-ionic agents like iomeprol address these limitations by maintaining molecular integrity in solution. Their design avoids ionization, resulting in osmolality closer to physiological levels. This evolution significantly enhanced patient tolerance during intravascular procedures, including computed tomography angiography and urography. Iomeprol’s introduction represented a technological leap, enabling higher iodine concentrations (150–400 mg iodine per milliliter) with lower chemotoxicity [2] [6].

Classification Within Contrast Media: Monomeric Non-Ionic Agents

Iomeprol belongs to the monomeric non-ionic iodinated contrast media class, characterized by a single benzene ring triply substituted with iodine atoms. Its chemical structure is N,N′-Bis(2,3-dihydroxypropyl)-5-((hydroxyacetyl)methylamino)-2,4,6-triiodoisophthalamide (empirical formula: C₁₇H₂₂I₃N₃O₈; molecular weight: 777.09 g/mol) [5] [6]. Monomeric agents differ structurally from dimeric agents (e.g., iodixanol), which incorporate two triiodinated benzene rings, leading to higher viscosity.

Table 2: Classification of Non-Ionic Iodinated Contrast Media

TypeGeneric NameIodine AtomsOsmolality* (mOsm/kg)
MonomericIomeprol3521 (at 300 mg I/mL)
Iohexol3640
Iopamidol3616
DimericIodixanol6290
Compared to blood plasma osmolality: ~290 mOsm/kg [2] [6] [10]

Iomeprol’s molecular design confers critical advantages:

  • Low Osmolality: Solutions range from 500–700 mOsm/kg across concentrations (150–400 mg iodine per milliliter), reducing osmotic load [2] [6].
  • High Water Solubility: Achieved through hydrophilic hydroxyalkyl groups (2,3-dihydroxypropyl) and a hydroxyacetyl side chain, facilitating clinical formulation [6] [9].
  • Stability Without Chelators: Unlike earlier agents requiring edetic acid (ethylenediaminetetraacetic acid) to prevent metal ion dissociation, iomeprol’s inherent stability eliminates this need, simplifying formulations [2] [6].

Manufactured by Bracco Diagnostics under brands like Iomeron®, it is listed among globally utilized non-ionic agents alongside iohexol (Omnipaque®) and iopromide (Ultravist®) [10]. Its physicochemical profile—particularly low viscosity and osmolality—renders it suitable for high-resolution vascular imaging and complex procedures like coronary computed tomography angiography [6].

Properties

CAS Number

78649-41-9

Product Name

Iomeprol

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide

Molecular Formula

C17H22I3N3O8

Molecular Weight

777.1 g/mol

InChI

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)

InChI Key

NJKDOADNQSYQEV-UHFFFAOYSA-N

SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO

Synonyms

N,N’-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo_x000B_-1,3-benzenedicarboxamide; Imeron; Iomeron; Iomeron 350_x000B_

Canonical SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.